19-Noraldosterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

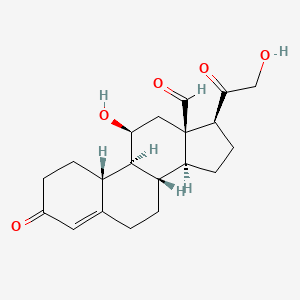

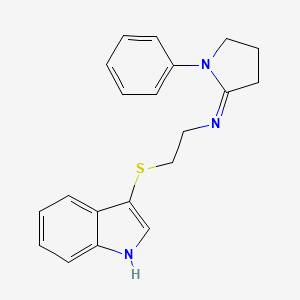

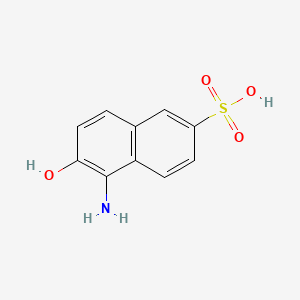

19-Noraldosterone belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. 19-Noraldosterone is considered to be a practically insoluble (in water) and relatively neutral molecule. 19-Noraldosterone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 19-noraldosterone is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

1. Mineralocorticoid Activity and Renin-Angiotensin System Regulation

19-Noraldosterone has been identified as a potent mineralocorticoid with significant influence on the renin-angiotensin system in humans. Research has demonstrated that sodium restriction can lead to a significant increase in the urinary excretion of 19-noraldosterone, suggesting its role in fluid and electrolyte balance (Takeda, Miyamori, Takeda, Lewicka, & Vecsei, 1992; Takeda et al., 1996).

2. Hypertensinogenic Activities and Hypertension Studies

19-Noraldosterone is noted for its hypertensinogenic activities. Studies have explored its role in clinical and experimental hypertension, indicating its correlation with urinary 18,19-dihydroxycorticosterone and aldosterone, and its elevated levels in certain hypertensive conditions (Takeda, Miyamori, & Takeda, 1995; Takeda et al., 1997).

3. Biosynthesis in Adrenal Cells

Research focusing on the biosynthetic pathway of 19-noraldosterone in isolated rat glomerulosa cells has provided insights into its formation and metabolism, revealing its synthesis from [14C]pregnenolone and subsequent transformation into various mineralocorticoids (Takeda, Miyamori, Iki, Yoneda, & Takeda, 1994).

4. Aging and Urinary Excretion

The influence of aging on the urinary excretion of 19-noraldosterone has been studied, showing significant negative correlations with age. This suggests a potential role in the chronic regulation of mineralocorticoid activity (Takeda, Miyamori, Yoneda, Iki, & Takeda, 1995).

5. Role in Pregnancy-Induced Hypertension

Investigations into pregnancy-induced hypertension have revealed that 19-noraldosterone levels are significantly lower in affected individuals, pointing to its possible involvement in the pathophysiology of this condition (Takeda, Yoneda, Demura, Furukawa, Usukura, & Mabuchi, 2002).

Propriétés

Numéro CAS |

76025-75-7 |

|---|---|

Nom du produit |

19-Noraldosterone |

Formule moléculaire |

C20H26O5 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C20H26O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,10,13-17,19,21,24H,1-6,8-9H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1 |

Clé InChI |

BIDXSZCVYXAGCG-CRGXURCLSA-N |

SMILES isomérique |

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)C=O)C(=O)CO |

SMILES |

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO |

SMILES canonique |

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO |

Autres numéros CAS |

76025-75-7 |

Synonymes |

19-noraldosterone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)

![3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene](/img/structure/B1200647.png)